molecular formula C18H19N3O B5568751 9-[(E)-phenyldiazenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol

9-[(E)-phenyldiazenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol

Cat. No.: B5568751
M. Wt: 293.4 g/mol
InChI Key: VUDVSBCKIRWZDE-UHFFFAOYSA-N
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Description

9-[(E)-phenyldiazenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol is a complex organic compound with the molecular formula C18H19N3O This compound is known for its unique structural features, which include a phenyldiazenyl group and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(E)-phenyldiazenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol typically involves the reaction of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol with a diazonium salt derived from aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. The intermediate then undergoes a coupling reaction with the tetrahydroquinoline derivative to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-[(E)-phenyldiazenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic and nitrogen-containing compounds.

Scientific Research Applications

9-[(E)-phenyldiazenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[(E)-phenyldiazenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. In biological systems, it may inhibit enzyme activity or modulate signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol: Lacks the phenyldiazenyl group, resulting in different chemical properties and reactivity.

    9-[(E)-phenyldiazenyl]-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the fused pyridoquinoline ring system.

Uniqueness

The unique combination of the phenyldiazenyl group and the tetrahydroquinoline moiety in 9-[(E)-phenyldiazenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of novel materials and therapeutic agents .

Properties

IUPAC Name

7-phenyldiazenyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18-15-9-5-11-21-10-4-6-13(17(15)21)12-16(18)20-19-14-7-2-1-3-8-14/h1-3,7-8,12,22H,4-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDVSBCKIRWZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C3=C2N(C1)CCC3)O)N=NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201037783, DTXSID901040753
Record name 1H,5H-Benzo[ij]quinolizine-8,9-dione, 2,3,6,7-tetrahydro-, 9-(2-phenylhydrazone), (9E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-9-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901040753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351486-59-3, 463323-04-8
Record name 1H,5H-Benzo[ij]quinolizine-8,9-dione, 2,3,6,7-tetrahydro-, 9-(2-phenylhydrazone), (9E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-9-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901040753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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